2'-Fluoro-3'-(trifluoromethyl)acetophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O/c1-5(14)6-3-2-4-7(8(6)10)9(11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJCNLAUPUYILQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372115 | |

| Record name | 1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207853-63-2 | |

| Record name | 1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 207853-63-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Fluorinated Scaffolds

An In-Depth Technical Guide to 2'-Fluoro-3'-(trifluoromethyl)acetophenone

This guide provides a comprehensive technical overview of this compound, a fluorinated aromatic ketone of significant interest in modern medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's physicochemical properties, synthesis, analytical characterization, and strategic applications, grounding all claims in authoritative scientific data.

In the landscape of drug design, the incorporation of fluorine atoms into molecular scaffolds is a cornerstone strategy for enhancing pharmacological profiles.[1][2] The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of a compound's properties. It is known to increase metabolic stability, enhance lipophilicity, and improve membrane permeability—all critical factors in transforming a lead compound into a viable drug candidate.[1] this compound emerges as a valuable building block, combining the electronic effects of an ortho-fluoro substituent with the potent influence of a meta-trifluoromethyl group. This unique substitution pattern makes it a highly sought-after intermediate for synthesizing novel therapeutic agents and complex organic molecules.

The presence of the 2'-fluoro group can influence the conformation of the acetophenone side chain, a phenomenon that has been studied in related derivatives.[3][4] This conformational preference can be leveraged in drug design to achieve specific interactions with biological targets.[4] This guide will explore the fundamental characteristics of this compound, providing the technical insights necessary for its effective utilization in research and development.

Physicochemical and Structural Properties

This compound is identified by the CAS Number 207853-63-2 .[5] Its core chemical and physical properties are summarized below, providing a foundational dataset for experimental design and handling.

| Property | Value | Source |

| CAS Number | 207853-63-2 | [5][6] |

| Molecular Formula | C₉H₆F₄O | [5][6] |

| Molecular Weight | 206.14 g/mol | [5][6] |

| IUPAC Name | 1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanone | N/A |

| Appearance | Typically a colorless to light yellow liquid | Inferred |

| MDL Number | MFCD00061145 | [6] |

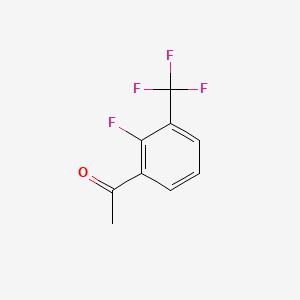

Below is a diagram illustrating the chemical structure of the molecule.

Caption: Chemical structure of this compound.

Synthesis and Purification Workflow

While a specific, documented synthesis for this compound is not detailed in the provided search results, a plausible and robust synthetic strategy can be devised based on established organometallic and acylation reactions. A common and effective method would involve the acylation of a suitable fluorinated and trifluoromethylated benzene derivative.

A logical precursor would be 1-bromo-2-fluoro-3-(trifluoromethyl)benzene. This starting material can undergo a metal-halogen exchange followed by reaction with an acetylating agent.

Proposed Experimental Protocol:

-

Grignard Reagent Formation:

-

To a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), add magnesium turnings.

-

Add a small volume of anhydrous tetrahydrofuran (THF) and an initiator crystal (e.g., iodine).

-

Slowly add a solution of 1-bromo-2-fluoro-3-(trifluoromethyl)benzene in anhydrous THF to the magnesium suspension. The reaction is exothermic and should be controlled with an ice bath.

-

Stir the mixture at room temperature until the magnesium is consumed, indicating the formation of the Grignard reagent.

-

-

Acylation Reaction:

-

Cool the freshly prepared Grignard reagent solution to 0°C in an ice bath.

-

Slowly add a solution of acetyl chloride or acetic anhydride in anhydrous THF to the Grignard reagent.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by Thin Layer Chromatography (TLC).

-

-

Workup and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound via vacuum distillation or column chromatography on silica gel.

-

Caption: Proposed workflow for the synthesis of the target compound.

Analytical Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. Standard analytical techniques would include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl protons of the acetyl group. The aromatic signals will exhibit complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings.

-

¹⁹F NMR: The fluorine NMR will show two distinct resonances: one for the aryl-fluorine and another for the trifluoromethyl group, each with characteristic chemical shifts and coupling patterns.

-

¹³C NMR: The carbon NMR will display signals for all nine carbon atoms. Notably, the carbons attached to or near the fluorine atoms will appear as doublets or quartets due to ¹³C-¹⁹F coupling.

-

Through-Space Coupling: Based on studies of similar 2'-fluoro-substituted acetophenones, it is highly probable that this molecule will exhibit a conformational preference where the acetyl group is s-trans to the 2'-fluoro substituent.[3][4] This spatial proximity can lead to through-space spin-spin couplings between the fluorine atom and the acetyl group's protons (⁵JHF) and carbon (⁴JCF), which are diagnostic features in the NMR spectra.[3]

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will confirm the molecular weight of 206.14 g/mol .

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbonyl (C=O) stretch (typically ~1680-1700 cm⁻¹) and characteristic bands for C-F bonds and the aromatic ring.

Applications in Research and Drug Development

This compound is not an end product but a strategic intermediate. Its value lies in its potential to be elaborated into more complex molecules with desirable pharmacological properties.

Key Attributes for Drug Discovery:

-

Metabolic Blocking: The trifluoromethyl group is metabolically stable and can be used to block sites of oxidative metabolism, thereby increasing a drug's half-life.[1]

-

Enhanced Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88), which can improve its ability to cross cellular membranes.[1]

-

Modulation of pKa: The strong electron-withdrawing nature of both the fluoro and trifluoromethyl groups can lower the pKa of nearby functional groups, which can be used to fine-tune binding interactions with protein targets.

-

Bioisosteric Replacement: The -CF3 group can act as a bioisostere for other chemical groups, like a chlorine atom, allowing for systematic structure-activity relationship (SAR) studies.[1]

The acetyl group serves as a versatile chemical handle for a wide range of subsequent reactions, including:

-

Reductions to form alcohols.

-

Condensation reactions to build heterocyclic rings.

-

Oxidations or rearrangements.

Caption: Role as a building block in a typical drug discovery pipeline.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. While specific toxicity data is not available, related compounds may cause skin, eye, and respiratory irritation. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a strategically important chemical intermediate whose value is derived from its unique combination of fluoro and trifluoromethyl substituents. These groups impart desirable physicochemical properties that are highly sought after in the field of medicinal chemistry for the development of new therapeutics. Its well-defined structure and versatile acetyl handle make it an ideal starting point for the synthesis of diverse molecular libraries aimed at discovering next-generation drugs. This guide provides the core technical knowledge required for its synthesis, characterization, and effective application in advanced research programs.

References

-

BuyersGuideChem. This compound suppliers and producers. [Link]

-

Oakwood Chemical. 2, 2, 2-Trifluoro-3'-(trifluoromethyl)acetophenone, min 98%. [Link]

-

PubChem. 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone. [Link]

-

Cheméo. 2'-(Trifluoromethyl)acetophenone. [Link]

-

The Journal of Organic Chemistry. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. [Link]

- Google Patents.

-

Technical Disclosure Commons. Process for the preparation of 2-fluoro aceto-phenone. [Link]

-

SpectraBase. 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone. [Link]

-

National Institutes of Health. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of 2'-Fluoroacetophenone. [Link]

- Google Patents. CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone.

-

ResearchGate. Observed and simulated IR spectra of 3′-(triflouromethyl) acetophenone. [Link]

-

PubChem. 3'-(Trifluoromethyl)acetophenone. [Link]

-

National Center for Biotechnology Information. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound | 207853-63-2 [chemicalbook.com]

An In-depth Technical Guide to 2'-Fluoro-3'-(trifluoromethyl)acetophenone

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Building Block in Modern Chemistry

In the landscape of medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational design. The unique properties imparted by fluorine and trifluoromethyl groups—such as enhanced metabolic stability, increased lipophilicity, and altered electronic profiles—are invaluable in the development of novel therapeutic agents and crop protection solutions.[1][2] This guide provides a comprehensive technical overview of 2'-Fluoro-3'-(trifluoromethyl)acetophenone, a key chemical intermediate poised at the intersection of these critical molecular motifs. While specific experimental data for this compound remains somewhat nascent in publicly accessible literature, this document synthesizes available information and draws upon established principles of organic chemistry to provide a robust working knowledge for researchers in the field. We will delve into its physicochemical properties, propose a logical synthetic pathway, explore its potential reactivity, and discuss its applications and safety considerations, all grounded in the context of its structural analogues.

Molecular Structure and Physicochemical Properties

This compound (CAS No. 207853-63-2) is an aromatic ketone with the molecular formula C₉H₆F₄O.[3] Its structure, featuring an acetophenone core substituted with a fluorine atom at the 2'-position and a trifluoromethyl group at the 3'-position, is a confluence of functionalities that dictate its chemical behavior and utility.

Table 1: Physicochemical Properties of this compound and a Related Analogue

| Property | This compound | 3'-(Trifluoromethyl)acetophenone (Analogue) |

| CAS Number | 207853-63-2[3][4] | 349-76-8 |

| Molecular Formula | C₉H₆F₄O[3] | C₉H₇F₃O[5] |

| Molecular Weight | 206.14 g/mol [3] | 188.15 g/mol [5] |

| Appearance | Data not available (likely a crystalline solid or liquid) | Clear colorless to slightly yellow liquid[6] |

| Boiling Point | Data not available | 198 - 200 °C[7] |

| Melting Point | Data not available | Data not available |

| Solubility | Data not available (expected to be soluble in common organic solvents) | Data not available |

The presence of both a fluorine and a trifluoromethyl group on the phenyl ring significantly influences the molecule's electronic nature. Both are strongly electron-withdrawing groups, which will impact the reactivity of the aromatic ring and the adjacent ketone.

Spectroscopic Profile: A Predictive Analysis

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons and the aromatic protons. The methyl protons will appear as a singlet, likely deshielded by the adjacent carbonyl group. The three aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the methyl carbon, and the aromatic carbons. The carbons attached to fluorine and the trifluoromethyl group will show characteristic splitting patterns. A notable feature in 2'-fluoroacetophenones is the potential for through-space coupling between the fluorine atom and the acetyl group's carbons, which can provide conformational information.[8]

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show two distinct signals: one for the single fluorine atom on the ring and another for the trifluoromethyl group, which will appear as a singlet.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Other characteristic bands for C-F and aromatic C-H and C=C bonds will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns will likely involve the loss of the methyl group and other characteristic cleavages of the acetophenone core.

Synthesis and Reactivity: A Proposed Pathway and Expected Behavior

Proposed Synthesis Route

A potential starting material would be 1-fluoro-2-(trifluoromethyl)benzene. The synthesis could proceed as follows:

Figure 1: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

-

To a cooled (0 °C) and stirred suspension of a Lewis acid catalyst (e.g., aluminum chloride) in a suitable inert solvent (e.g., dichloromethane), add the acylating agent (e.g., acetyl chloride or acetic anhydride) dropwise.

-

Slowly add 1-fluoro-2-(trifluoromethyl)benzene to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

-

Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.

-

The resulting crude product, likely an isomeric mixture, would then be purified by a suitable method such as column chromatography to isolate the desired this compound.

It is important to note that Friedel-Crafts reactions on substituted benzenes can often lead to a mixture of isomers, and the directing effects of the fluoro and trifluoromethyl groups would need to be carefully considered.

Reactivity Profile

The reactivity of this compound is governed by its key functional groups: the ketone, the aromatic ring, and the fluorine and trifluoromethyl substituents.

-

Ketone Carbonyl Group: The carbonyl group is susceptible to nucleophilic attack, allowing for a wide range of transformations such as reductions to the corresponding alcohol, reductive aminations to form amines, and additions of Grignard or organolithium reagents to generate tertiary alcohols. The electron-withdrawing nature of the trifluoroacetyl group in similar molecules has been shown to enhance the reactivity of the carbonyl group towards hydrogenation compared to non-fluorinated acetophenones.[9]

-

Aromatic Ring: The presence of two strong electron-withdrawing groups (fluoro and trifluoromethyl) deactivates the aromatic ring towards electrophilic aromatic substitution. Any such reactions would be expected to proceed under harsh conditions and with regioselectivity directed by the existing substituents.

-

α-Methyl Group: The protons on the methyl group adjacent to the carbonyl are acidic and can be removed by a suitable base to form an enolate. This enolate can then participate in a variety of reactions, such as aldol condensations and alkylations.

Applications in Research and Development

Fluorinated acetophenone derivatives are valuable intermediates in several industrial sectors, most notably in pharmaceuticals and agrochemicals.[1] The trifluoromethyl group is a key feature in many modern drugs and pesticides, where it can improve efficacy and pharmacokinetic properties.[2]

-

Pharmaceutical Synthesis: this compound serves as a versatile building block for the synthesis of more complex active pharmaceutical ingredients (APIs).[10] The specific substitution pattern can be crucial for achieving desired biological activity and a favorable ADME (absorption, distribution, metabolism, and excretion) profile.

-

Agrochemical Development: In the agrochemical industry, this compound can be a precursor for the synthesis of novel herbicides, fungicides, and insecticides. For instance, the related 3'-(trifluoromethyl)acetophenone is a key intermediate in the synthesis of the fungicide trifloxystrobin.[7][11]

-

Materials Science: Fluorinated organic compounds are also of interest in materials science for the development of polymers and other materials with unique properties.

Figure 2: Potential applications of this compound.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound was not found. However, based on the SDS of structurally similar compounds like 3'-(trifluoromethyl)acetophenone, the following precautions should be taken:

-

Hazards: This compound is expected to be irritating to the eyes, respiratory system, and skin.[12] It may also be a combustible liquid.[12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or use a fume hood.[12]

-

First Aid:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from sources of ignition.[12]

Always consult a comprehensive and up-to-date SDS before handling any chemical.

Conclusion

This compound is a chemical intermediate with significant potential in the fields of drug discovery and agrochemical synthesis. Its unique combination of a ketone functionality with ortho-fluoro and meta-trifluoromethyl substituents on a phenyl ring makes it a valuable building block for creating novel molecules with enhanced biological and physical properties. While a comprehensive body of experimental data for this specific compound is still emerging, this guide provides a solid foundation for researchers by synthesizing available information and applying established chemical principles. As the demand for sophisticated fluorinated compounds continues to grow, the importance of intermediates like this compound is set to increase, paving the way for future innovations.

References

-

Exploring Applications of Fluorinated Acetophenone Derivatives: A Focus on CAS 2002-82-6. Geshem. [Link]

-

Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. ACS Publications. [Link]

-

SAFETY DATA SHEET 3-(Trifluoromethyl) acetophenone. Deepak Nitrite. [Link]

-

Material Safety Data Sheet - 3'-(Trifluoromethyl)acetophenone, 99%. Cole-Parmer. [Link]

-

The Crucial Role of 2'-(Trifluoromethyl)acetophenone in Modern Synthesis. Geshem. [Link]

- WO 2021/171301 A1.

-

a) Reactivity comparison of trifluoroacetophenone and acetophenone... ResearchGate. [Link]

-

This compound suppliers and producers. BuyersGuideChem. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. This compound suppliers and producers - BuyersGuideChem [buyersguidechem.com]

- 5. 3'-(Trifluoromethyl)acetophenone(349-76-8) 1H NMR spectrum [chemicalbook.com]

- 6. 3'-(Trifluoromethyl)acetophenone | 349-76-8 [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. 2-Fluoro-3-(trifluoromethyl)acetophenone (207853-63-2) at Nordmann - nordmann.global [nordmann.global]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

2'-Fluoro-3'-(trifluoromethyl)acetophenone synthesis pathways

An In-depth Technical Guide to the Synthesis of 2'-Fluoro-3'-(trifluoromethyl)acetophenone

For the modern researcher in drug discovery and materials science, access to precisely functionalized aromatic building blocks is paramount. Molecules decorated with fluorine and trifluoromethyl groups are of particular interest due to the unique physicochemical properties these substituents impart, including enhanced metabolic stability, lipophilicity, and binding affinity. This compound is a valuable scaffold that combines these features. This guide provides a detailed exploration of the primary synthetic pathways to this target, offering insights into the strategic and mechanistic considerations that underpin successful synthesis.

Retrosynthetic Analysis

The primary challenge in synthesizing this compound lies in achieving the desired 1,2,3-trisubstitution pattern with high regioselectivity. A retrosynthetic analysis, disconnecting the aryl-carbonyl bond, reveals three principal strategies, each with distinct advantages and challenges.

Caption: Retrosynthetic overview of key pathways to the target molecule.

Pathway 1: Directed Ortho-Metalation (DoM) and Grignard Strategies

Directed ortho-metalation (DoM) is arguably the most elegant and regioselective method for constructing highly substituted arenes.[1][2] The strategy leverages a directing metalation group (DMG) to coordinate a strong organolithium base, facilitating deprotonation exclusively at the adjacent ortho position.[2][3]

Causality and Strategic Choice

In this context, the fluorine atom serves as a potent, albeit moderately-sized, DMG.[4][5] By selecting 1-fluoro-3-(trifluoromethyl)benzene as the starting material, the fluorine atom at the C1 position directs lithiation to the C2 position—the precise location required for subsequent acylation to form the target molecule. This avoids the complex mixture of isomers often produced by classical electrophilic aromatic substitution methods.

A closely related strategy involves the formation of a Grignard reagent from a pre-functionalized precursor like 1-bromo-2-fluoro-3-(trifluoromethyl)benzene .[6] This pathway relies on magnesium-halogen exchange to generate the organometallic nucleophile at the desired position. However, the preparation and handling of trifluoromethylphenyl Grignard reagents can present safety challenges due to their potential for explosive decomposition.[7][8]

Reaction Mechanism: Directed Ortho-Metalation

The mechanism involves initial coordination of the organolithium base (e.g., n-BuLi) to the fluorine atom. This proximity effect dramatically lowers the kinetic barrier for deprotonation of the C2-proton, leading to a stabilized aryllithium intermediate. This intermediate is then quenched with an acetylating electrophile.

Caption: Mechanism of the Directed Ortho-Metalation (DoM) pathway.

Experimental Protocol (Adapted from DoM of Fluoroarenes)

This protocol is a representative methodology adapted from established procedures for the directed ortho-lithiation of analogous fluoroarenes and should be optimized for this specific substrate.[3][5][9]

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of dry nitrogen throughout the reaction.

-

Reagent Preparation: In the reaction flask, dissolve 1-fluoro-3-(trifluoromethyl)benzene (1.0 eq.) in anhydrous tetrahydrofuran (THF, ~0.2 M).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq., typically 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

-

Stirring: Stir the resulting solution at -78 °C for 1-2 hours to ensure complete formation of the aryllithium intermediate.

-

Acylation (Quench): Add the chosen electrophile, such as acetyl chloride (1.2 eq.) or N,N-dimethylacetamide (1.2 eq.), dropwise to the solution while maintaining the temperature at -78 °C.

-

Warming and Quench: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to warm slowly to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Workup and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via column chromatography on silica gel to yield the final this compound.

| Parameter | Condition | Rationale & Notes |

| Base | n-BuLi, s-BuLi, LDA | n-BuLi is common; s-BuLi is more reactive. LDA is used for substrates sensitive to nucleophilic attack.[9] |

| Solvent | Anhydrous THF, Diethyl Ether | Coordinating solvents are required to deaggregate the organolithium reagent and improve reactivity.[9] |

| Temperature | -78 °C | Essential for preventing side reactions, such as base decomposition or reaction with the THF solvent. |

| Electrophile | Acetyl Chloride, Acetic Anhydride | Highly reactive acylating agents suitable for quenching the aryllithium intermediate. |

Pathway 2: Synthesis from 2-Fluoro-3-(trifluoromethyl)aniline

This pathway offers a highly practical and robust alternative, commencing from the commercially available advanced intermediate, 2-fluoro-3-(trifluoromethyl)aniline .[10] The core transformation is a modified Sandmeyer reaction, which converts the aniline's amino group into a diazonium salt, followed by a copper-catalyzed coupling to install the acetyl functionality.

Causality and Strategic Choice

While this route involves more steps than DoM, its reliance on a readily available precursor and well-established, scalable reaction types makes it highly attractive for process chemistry. The sequence—diazotization, coupling, and hydrolysis—is a classic method for converting anilines into ketones.[11][12]

Experimental Workflow

The synthesis proceeds through three distinct stages, which can often be performed sequentially in a one-pot or telescopic fashion to improve efficiency.

Caption: Workflow for the synthesis from an aniline precursor.

Experimental Protocol (Adapted from Patent Literature)

This protocol is adapted from a patented procedure for the synthesis of 3'-(trifluoromethyl)acetophenone and should be validated for the specific substrate.[11][12]

-

Diazotization:

-

Charge a reaction vessel with hydrobromic acid (48%) and water. Cool the solution to -5 °C to 0 °C.

-

Slowly add 2-fluoro-3-(trifluoromethyl)aniline (1.0 eq.) to form a slurry.

-

Prepare a solution of sodium nitrite (NaNO₂, 1.05 eq.) in water. Add this solution dropwise to the aniline slurry over 30-60 minutes, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

-

-

Coupling Reaction:

-

In a separate vessel, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, ~0.1 eq.) in water.

-

To this catalyst solution, add acetaldoxime (1.2-1.5 eq.).

-

Meter the cold diazonium salt solution into the acetaldoxime/copper mixture over 1-2 hours. Crucially, maintain the reaction temperature below 40 °C and the pH between 4 and 4.5 by concurrently adding an aqueous base (e.g., 30% NaOH).

-

After the addition is complete, heat the mixture to ~100 °C to drive the reaction to completion and initiate hydrolysis.

-

-

Hydrolysis and Workup:

-

Continue heating until the intermediate oxime is fully hydrolyzed to the ketone (monitor by TLC or GC).

-

Cool the reaction mixture to room temperature. The crude product can be isolated by steam distillation or solvent extraction (e.g., with toluene).

-

Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify the final product by vacuum distillation.

-

| Step | Key Reagents | Typical Yield (Analogous) | Critical Parameters |

| Diazotization | NaNO₂, HBr | Quantitative | Temperature control (< 5 °C) is critical to prevent decomposition of the diazonium salt. |

| Coupling | Acetaldoxime, CuSO₄ | ~50-60% | Strict pH (4-4.5) and temperature control are necessary for efficient coupling.[12] |

| Hydrolysis | Acid, Heat | High | Ensure complete conversion of the oxime to the ketone. |

Pathway 3: Friedel-Crafts Acylation - A Discussion of Challenges

The Friedel-Crafts acylation is a fundamental reaction for forming aryl ketones.[13] It involves the reaction of an aromatic ring with an acylating agent (like acetyl chloride) in the presence of a Lewis acid catalyst (like AlCl₃).[13]

However, for the synthesis of this compound from 1-fluoro-2-(trifluoromethyl)benzene [14], this pathway is fraught with challenges. The benzene ring is heavily deactivated by two strong electron-withdrawing groups, requiring harsh reaction conditions. More importantly, the regiochemical outcome is difficult to control.

-

The -F group is an ortho, para-director.

-

The -CF₃ group is a meta-director.

Acylation would likely lead to a mixture of isomers, with substitution occurring at positions electronically favored by one group but disfavored by the other, and the desired product formed in low yield, if at all. The steric hindrance between the two bulky substituents further disfavors acylation at the target C3 position. For these reasons, Friedel-Crafts acylation is not a recommended pathway for the selective synthesis of this specific isomer.

Conclusion

For the synthesis of this compound, two primary strategies stand out as scientifically sound and practical.

-

The Directed Ortho-Metalation (DoM) pathway offers the most direct and regiochemically precise route. Its elegance lies in using the inherent electronic properties of the fluorine substituent to control the site of C-C bond formation. This method is ideal for research and development settings where precise molecular construction is the primary goal, provided the necessary starting materials are accessible.

-

The synthesis from 2-fluoro-3-(trifluoromethyl)aniline represents a robust and scalable pathway grounded in well-established industrial chemistry. Its reliance on a commercially available advanced intermediate makes it a practical choice for larger-scale production where process reliability and starting material availability are key considerations.

The Friedel-Crafts acylation, while a cornerstone of organic synthesis, is ill-suited for this particular target due to insurmountable challenges in reactivity and regioselectivity. The choice between the DoM and aniline-based routes will ultimately depend on the specific project goals, scale, and available resources of the research or development team.

References

-

Hu, Y., & Wang, J. (Year). Protolytic defluorination of trifluoromethyl-substituted arenes. PMC - NIH. [Link]

- Google Patents. (2015). CN104961638A - Synthetic method of 2, 3, 4-trifluoroaniline.

-

Grokipedia. (n.d.). Directed ortho metalation. Grokipedia. [Link]

-

TUODA. (n.d.). High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications. TUODA. [Link]

-

Wikipedia. (n.d.). Directed ortho metalation. Wikipedia. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (2006). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. ResearchGate. [Link]

-

Technical Disclosure Commons. (2024). Process for the preparation of 2-fluoro aceto-phenone. Technical Disclosure Commons. [Link]

- Google Patents. (n.d.).

-

Journal of Organic Chemistry. (1998). An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations in the Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent. ACS Publications. [Link]

-

University of California, Irvine. (n.d.). The Grignard Reaction. UCI School of Physical Sciences. [Link]

-

PubMed Central. (2022). NMR and DFT Studies with a Doubly Labelled 15N/6Li S-Trifluoromethyl Sulfoximine Reveal Why a Directed ortho-Lithiation Requires an Excess of n-BuLi. NIH. [Link]

-

ResearchGate. (2014). 2-[3-(Trifluoromethyl)phenyl]furo[3,2-b]pyrroles: Synthesis and reactions. ResearchGate. [Link]

-

ResearchGate. (2007). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. ResearchGate. [Link]

-

Chemistry Stack Exchange. (2016). 1-bromo-2-fluorobenzene reaction with magnesium and furan. Chemistry Stack Exchange. [Link]

-

International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. IJAR. [Link]

- Google Patents. (n.d.). CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone.

-

PubMed Central. (2018). Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides. NIH. [Link]

-

Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]

-

Journal of Organic Chemistry. (1997). Directed lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements. ACS Publications. [Link]

-

ResearchGate. (2015). Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. ResearchGate. [Link]

-

Semantic Scholar. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar. [Link]

-

PubMed Central. (2018). Selective C–F Functionalization of Unactivated Trifluoromethylarenes. NIH. [Link]

-

PubMed Central. (2021). Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions. NIH. [Link]

-

Beilstein Journal of Organic Chemistry. (2019). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Archives. [Link]

-

LookChem. (n.d.). Cas 402-51-7,4-TRIFLUOROMETHYLPHENYLMAGNESIUMBROMIDE. LookChem. [Link]

-

Synthonix. (n.d.). [4-Fluoro-2-(trifluoromethyl)phenyl]magnesium bromide, 0.25 M in THF. Synthonix. [Link]

-

Infoscience EPFL. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. EPFL. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (1973). Formylation and acylation reactions catalysed by trifluoromethanesulphonic acid. RSC Publishing. [Link]

-

YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. The Organic Chemistry Tutor. [Link]

-

NIST. (n.d.). Benzene, 1-fluoro-2-(trifluoromethyl)-. NIST WebBook. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]

- 6. community.wvu.edu [community.wvu.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. uwindsor.ca [uwindsor.ca]

- 10. 2-氟-3-三氟甲基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. benchchem.com [benchchem.com]

- 12. CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone - Google Patents [patents.google.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Benzene, 1-fluoro-2-(trifluoromethyl)- [webbook.nist.gov]

Spectroscopic data for 2'-Fluoro-3'-(trifluoromethyl)acetophenone

An In-Depth Technical Guide to the Spectroscopic Characterization of 2'-Fluoro-3'-(trifluoromethyl)acetophenone

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core spectroscopic data for this compound (CAS No. 207853-63-2). Designed for researchers, chemists, and drug development professionals, this document delves into the principles, experimental protocols, and detailed interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to the structural elucidation of this compound. By synthesizing available data with established spectroscopic principles, this guide serves as an authoritative reference for the unambiguous identification and characterization of this complex fluorinated aromatic ketone.

Introduction: The Significance of this compound

This compound is an aromatic ketone of significant interest in medicinal chemistry and materials science. Its structure incorporates three key pharmacophores: an acetophenone core, a fluorine atom, and a trifluoromethyl group. The strategic placement of fluorine and the CF₃ group on the phenyl ring profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the synthesis of novel therapeutic agents and functional materials.

Accurate and unambiguous structural confirmation is paramount in any research and development workflow. Spectroscopic analysis provides the definitive fingerprint of a molecule, and a thorough understanding of this data is critical for quality control, reaction monitoring, and regulatory submission.

Compound Profile:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1-(2-fluoro-3-(trifluoromethyl)phenyl)ethan-1-one | - |

| CAS Number | 207853-63-2 | [1] |

| Molecular Formula | C₉H₆F₄O | [1] |

| Molecular Weight | 206.14 g/mol |[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise arrangement of atoms in a molecule. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

Guiding Principles & Experimental Causality

The choice of solvent and internal standard are critical first steps. Deuterated solvents are used to avoid overwhelming the spectrum with solvent signals. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for its ability to dissolve a wide range of organic compounds and its distinct solvent peak. Tetramethylsilane (TMS) is the universally accepted internal standard (set to 0.00 ppm) due to its chemical inertness and single, sharp resonance signal located upfield from most organic protons.

The magnetic field strength of the spectrometer (e.g., 400 MHz) dictates the resolution and sensitivity of the experiment. Higher field strengths provide better signal dispersion, which is crucial for resolving complex splitting patterns in aromatic systems like the one present in this molecule.

Caption: A typical experimental workflow for ATR-IR spectroscopy.

Expected Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

|---|---|---|---|

| ~3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic C-H |

| ~2950 - 2850 | Weak | C-H Stretch | Methyl C-H |

| ~1695 | Strong, Sharp | C=O Stretch | Aryl Ketone |

| ~1600, ~1480 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~1350 - 1100 | Very Strong | C-F Stretch | -CF₃ and Ar-F |

The most diagnostic peaks for this molecule are the strong carbonyl (C=O) stretch around 1695 cm⁻¹ and the very strong, broad absorptions in the 1350-1100 cm⁻¹ region, which are characteristic of C-F bonds, particularly the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and to deduce structural information from fragmentation patterns.

Principles & Expected Fragmentation

In Electron Ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint.

The molecular weight of this compound is 206.14. The mass spectrometer will detect the molecular ion (M⁺˙) at an integer m/z value of 206. The primary fragmentation pathway for acetophenones is the alpha-cleavage of the methyl group, which is a highly favorable process leading to a stable acylium ion.

Caption: Predicted primary fragmentation pathway in EI-MS.

Predicted Key Ions in the Mass Spectrum:

| m/z | Ion Identity | Significance |

|---|---|---|

| 206 | [C₉H₆F₄O]⁺˙ | Molecular Ion (M⁺˙) |

| 191 | [M - CH₃]⁺ | Base Peak. Loss of a methyl radical via alpha-cleavage. |

| 163 | [M - COCH₃]⁺ | Loss of the entire acetyl group. |

Spectroscopic Data Summary

This table provides a consolidated summary of the key spectroscopic data for the identification of this compound.

| Technique | Feature | Observed / Predicted Value |

| ¹H NMR | Methyl Protons (-CH₃) | Singlet, δ ~2.61 ppm |

| Aromatic Protons (Ar-H) | Multiplet, δ ~7.7-7.9 ppm | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ ~198.5 ppm |

| Trifluoromethyl Carbon (-CF₃) | Quartet, δ ~124.0 ppm | |

| IR | Carbonyl Stretch (C=O) | Strong, ~1695 cm⁻¹ |

| C-F Stretches (-CF₃, Ar-F) | Very Strong, ~1350-1100 cm⁻¹ | |

| MS (EI) | Molecular Ion (M⁺˙) | m/z 206 |

| Base Peak ([M-CH₃]⁺) | m/z 191 |

Conclusion

The structural characterization of this compound is definitively achieved through a multi-technique spectroscopic approach. ¹H NMR confirms the presence and ratio of proton environments, IR spectroscopy identifies the key carbonyl and C-F functional groups, and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. The combined data presented in this guide provides a robust and reliable analytical fingerprint, essential for any scientist working with this compound.

References

-

Supporting Information for: A practical catalytic asymmetric addition of alkyl groups to ketones . The Royal Society of Chemistry. Available at: [Link]

-

Mass Spectral Interpretation . Shimadzu Corporation. Available at: [Link]

Sources

An In-Depth Technical Guide to the NMR Spectra Analysis of 2'-Fluoro-3'-(trifluoromethyl)acetophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 2'-Fluoro-3'-(trifluoromethyl)acetophenone, a compound of interest in medicinal chemistry and drug development due to the unique properties conferred by its fluorine substituents. As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the spectral features, rooted in the principles of NMR spectroscopy and conformational analysis.

Introduction: The Significance of Fluorinated Acetophenones

The introduction of fluorine and trifluoromethyl groups into organic molecules can dramatically alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This compound presents a fascinating case study for NMR analysis due to the presence of two distinct fluorine environments and their influence on the surrounding proton and carbon nuclei. Understanding its NMR spectra is crucial for structural verification, purity assessment, and for elucidating its conformational preferences in solution, which can be a key determinant of its biological activity.

Predicted NMR Spectra: A Detailed Analysis

Due to the limited availability of public experimental spectra for this compound, this guide presents a robust set of predicted ¹H, ¹³C, and ¹⁹F NMR data. These predictions are derived from a composite analysis of experimental data from structurally related analogs, established substituent effects, and the critical influence of through-space couplings.

Predicted Spectral Data Summary

The following tables summarize the predicted chemical shifts (δ) and key coupling constants (J) for this compound in a standard deuterated solvent like CDCl₃.

Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| CH₃ (Hα) | ~2.65 | Doublet of quartets (dq) | ⁵J(Hα-F) ≈ 4-5 Hz, ⁵J(Hα-H6') ≈ 0.5 Hz |

| H-4' | ~7.65 | Triplet of doublets (td) | ³J(H4'-H5') ≈ 7.8 Hz, ⁴J(H4'-F) ≈ 5.5 Hz |

| H-5' | ~7.30 | Triplet (t) | ³J(H5'-H4') ≈ 7.8 Hz, ³J(H5'-H6') ≈ 7.8 Hz |

| H-6' | ~7.85 | Doublet of doublets (dd) | ³J(H6'-H5') ≈ 7.8 Hz, ⁴J(H6'-CF₃) ≈ 2 Hz |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| C=O | ~198 | Doublet (d) | ³J(C=O-F) ≈ 3-4 Hz |

| CH₃ (Cα) | ~30 | Doublet (d) | ⁴J(Cα-F) ≈ 10-12 Hz |

| C-1' | ~125 | Doublet (d) | ²J(C1'-F) ≈ 22 Hz |

| C-2' | ~160 | Doublet (d) | ¹J(C2'-F) ≈ 255 Hz |

| C-3' | ~128 | Quartet (q) | ¹J(C3'-F of CF₃) ≈ 275 Hz |

| C-4' | ~135 | Singlet (s) | - |

| C-5' | ~120 | Doublet (d) | ³J(C5'-F) ≈ 4 Hz |

| C-6' | ~130 | Quartet (q) | ³J(C6'-F of CF₃) ≈ 6 Hz |

| CF₃ | ~123 | Quartet (q) | ¹J(C-F) ≈ 275 Hz |

Table 3: Predicted ¹⁹F NMR Spectral Data

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm, vs. CFCl₃) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F (at C-2') | ~ -115 | Singlet (broad) | - |

| CF₃ (at C-3') | ~ -63 | Singlet (broad) | - |

Causality Behind the Spectral Features: Expertise in Action

The predicted spectral data are not arbitrary; they are the result of a careful consideration of electronic effects, steric interactions, and through-space phenomena.

Conformational Preference and Through-Space Coupling

A pivotal factor in interpreting the NMR spectra of 2'-fluoro-substituted acetophenones is the phenomenon of through-space spin-spin coupling.[1] Research has shown that these molecules overwhelmingly adopt an s-trans conformation in solution, where the carbonyl oxygen is oriented away from the 2'-fluoro substituent.[1] This spatial arrangement brings the acetyl protons (Hα) and the acetyl carbon (Cα) into close proximity with the 2'-fluorine atom, leading to observable through-space couplings, despite being separated by five and four bonds, respectively.

Diagram 1: Conformational Preference and Through-Space Coupling

Caption: s-trans conformation leads to through-space coupling.

This through-space interaction is responsible for the predicted doublet multiplicity of the acetyl protons (Hα) and the acetyl carbon (Cα) due to coupling with the 2'-fluorine. The magnitude of these coupling constants (⁵J(Hα-F) and ⁴J(Cα-F)) is significantly larger than typical through-bond couplings over that many bonds.

¹H NMR Spectral Analysis

-

Aromatic Region (7.0 - 8.0 ppm): The three aromatic protons will exhibit a complex splitting pattern due to mutual coupling and additional couplings to the fluorine and trifluoromethyl groups. H-6' is expected to be the most downfield proton due to the deshielding effects of the adjacent acetyl group and the trifluoromethyl group. H-5' will likely be the most upfield aromatic proton.

-

Aliphatic Region (~2.65 ppm): The methyl protons of the acetyl group will appear as a doublet of quartets. The doublet splitting arises from the through-space coupling to the 2'-fluorine, while the smaller quartet splitting is due to long-range coupling with the protons on the aromatic ring, primarily H-6'.

¹³C NMR Spectral Analysis

-

Aromatic Carbons (110 - 165 ppm): The carbon signals will be split due to coupling with the directly attached fluorine (¹J(C2'-F)) and the trifluoromethyl group (¹J(C3'-CF₃)), as well as longer-range couplings. The carbon directly bonded to the fluorine (C-2') will show a large one-bond coupling constant (¹J(C-F) > 240 Hz). Similarly, the carbon attached to the trifluoromethyl group (C-3') will exhibit a large one-bond coupling to the three fluorine atoms, appearing as a quartet.

-

Carbonyl and Methyl Carbons: The carbonyl carbon is expected to show a small doublet splitting due to a three-bond coupling with the 2'-fluorine. As mentioned, the methyl carbon (Cα) will display a doublet due to a four-bond through-space coupling to the 2'-fluorine.[1]

¹⁹F NMR Spectral Analysis

-

Aromatic Fluorine (~ -115 ppm): The single fluorine atom on the aromatic ring is expected to resonate in this region. The signal may be broadened due to unresolved long-range couplings.

-

Trifluoromethyl Group (~ -63 ppm): The three equivalent fluorine atoms of the trifluoromethyl group will give rise to a single, likely broadened, resonance in this characteristic region.

Experimental Protocol: A Self-Validating System

To obtain high-quality NMR spectra for this compound, the following protocol is recommended.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial choice due to its common use and ability to dissolve a wide range of organic compounds. For solubility or stability issues, deuterated acetone (acetone-d₆) or dimethyl sulfoxide (DMSO-d₆) can be considered.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external reference such as CFCl₃ (δ = 0.00 ppm) or an internal reference like trifluorotoluene can be used.

NMR Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (≥400 MHz for ¹H) is recommended to achieve good signal dispersion, especially in the aromatic region.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C and the effects of C-F coupling, a longer acquisition time may be necessary. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be valuable for distinguishing between CH, CH₂, and CH₃ groups.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.

-

2D NMR Experiments: To definitively assign the proton and carbon signals and confirm coupling networks, the following 2D experiments are highly recommended:

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H coupling networks within the aromatic ring.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and confirming the overall structure.

-

HOESY (Heteronuclear Overhauser Effect Spectroscopy): A ¹H-¹⁹F HOESY can definitively confirm through-space interactions between protons and fluorine atoms.

-

Diagram 2: Experimental Workflow for NMR Analysis

Caption: A systematic workflow for NMR analysis.

Conclusion: A Powerful Analytical Approach

The NMR spectral analysis of this compound provides a rich dataset that, when interpreted with a solid understanding of fundamental principles, offers deep insights into its molecular structure and preferred conformation. The interplay of inductive effects from the fluorine and trifluoromethyl substituents, coupled with the determinative role of through-space H-F and C-F couplings, creates a unique and informative spectral fingerprint. This guide provides the necessary framework for researchers to confidently acquire, interpret, and utilize the NMR data of this and related fluorinated compounds in their scientific endeavors.

References

-

Tantillo, D. J., & O'Hagan, D. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(5), 2476–2485. [Link]

-

Ito, Y., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(6), 4637–4646. [Link]

-

Ito, Y., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. PubMed Central, PMC8013898. [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of 2'-Fluoro-3'-(trifluoromethyl)acetophenone

Preamble: The Analytical Challenge and Strategic Approach

In the landscape of pharmaceutical development and fine chemical synthesis, 2'-Fluoro-3'-(trifluoromethyl)acetophenone (CAS: 207853-63-2) represents a class of highly functionalized aromatic ketones.[1] The presence of both a fluorine atom and a trifluoromethyl group imparts unique electronic properties, making it a valuable intermediate.[1] However, these same characteristics present a distinct analytical challenge. The high electronegativity and stability of the C-F bonds influence the molecule's fragmentation behavior under mass spectrometric analysis. This guide provides an in-depth, field-proven methodology for the definitive identification and characterization of this compound, moving beyond a simple recitation of parameters to explain the strategic rationale behind each experimental choice. Our objective is to establish a self-validating system for robust and reliable analysis.

Section 1: Physicochemical Profile

A thorough understanding of the analyte's fundamental properties is the bedrock of any successful analytical method. These parameters dictate the choice of instrumentation and experimental conditions.

| Property | Value | Source |

| Chemical Name | 1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanone | N/A |

| CAS Number | 207853-63-2 | [2][3] |

| Molecular Formula | C₉H₆F₄O | [2][3] |

| Molecular Weight | 206.14 g/mol | [2][3] |

| Monoisotopic Mass | 206.0355 Da | [4] |

Section 2: The Rationale for Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

For a volatile, thermally stable, and relatively non-polar molecule like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice. The compound's structure lends itself to effective volatilization without degradation in a heated GC inlet, allowing for high-resolution separation from matrix components or reaction byproducts.

The selection of Electron Ionization (EI) is a deliberate strategic decision. As a "hard" ionization technique, EI employs a high-energy electron beam (typically 70 eV) to induce ionization and, critically, extensive and reproducible fragmentation.[5][6] This fragmentation pattern serves as a unique molecular "fingerprint," which is invaluable for two primary reasons:

-

Structural Elucidation: The resulting fragments provide a detailed roadmap of the molecule's structure, allowing for confident identification.

-

Library Matching: The reproducibility of EI spectra allows for robust matching against established spectral libraries like the NIST Mass Spectral Library, providing an authoritative confirmation of identity.[7][8]

Soft ionization techniques, such as Chemical Ionization (CI) or Electrospray Ionization (ESI), are less suitable here as they are designed to preserve the molecular ion and produce minimal fragmentation. While useful for confirming molecular weight, they would fail to provide the rich structural detail required for unambiguous identification of this specific isomer.

Section 3: Experimental Protocol: A Self-Validating GC-EI-MS Workflow

This protocol is designed for robustness and reproducibility. The parameters are selected to ensure optimal separation, peak shape, and ionization efficiency.

Sample and Standard Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of high-purity Methanol or Acetonitrile.

-

Working Standard (10 µg/mL): Perform a 1:100 dilution of the stock solution with the same solvent.

-

Vial Preparation: Transfer an aliquot of the working standard into a 2 mL amber glass GC vial and cap securely with a PTFE-lined septum.

Instrumental Parameters

The following parameters are recommended for an Agilent GC-MS system (e.g., 7890B GC with 5977A MSD) or an equivalent instrument.[9]

| Parameter | Recommended Setting | Rationale |

| GC System | ||

| Injection Port | Split/Splitless | Split mode (e.g., 50:1 split ratio) is used to prevent column overloading with a concentrated standard. |

| Injector Temp | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |

| Injection Volume | 1 µL | Standard volume for consistent and reproducible injections. |

| Carrier Gas | Helium, Constant Flow | Inert gas providing good chromatographic efficiency. Constant flow mode ensures stable retention times. |

| Flow Rate | 1.0 mL/min | Optimal flow rate for typical 30m x 0.25mm ID columns, balancing speed and resolution. |

| GC Column | HP-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film | A robust, general-purpose column providing excellent separation for a wide range of aromatic compounds. |

| Oven Program | Initial: 80°C, hold 2 min | Starts below the solvent boiling point to focus the analyte band at the head of the column. |

| Ramp: 15°C/min to 280°C | A moderate ramp rate ensures good separation from any potential impurities. | |

| Final Hold: 280°C, hold 5 min | Ensures that all components are eluted from the column, preventing carryover. | |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | Provides reproducible, information-rich fragmentation patterns for structural confirmation.[6] |

| Ionization Energy | 70 eV | The industry standard for EI, maximizing ionization and generating stable, library-searchable spectra.[9] |

| Mass Range | 40-450 amu | A broad enough range to capture the molecular ion (m/z 206) and all significant fragments. |

| Ion Source Temp | 230 °C | Hot enough to prevent condensation of the analyte while minimizing thermal-induced fragmentation. |

| Quadrupole Temp | 150 °C | Ensures mass stability and prevents contamination of the mass analyzer. |

| Solvent Delay | 3 min | Prevents the high concentration of the injection solvent from saturating the detector and causing premature filament burnout. |

Quality Control (QC) & System Validation

To ensure the trustworthiness of the results, the following QC checks should be performed:

-

Solvent Blank: An injection of pure solvent should be run to confirm the absence of system contamination.

-

Method Blank: A full workup of the sample preparation procedure without the analyte should be analyzed to check for contamination from reagents or labware.

-

Replicate Injections: At least two injections of the working standard should be performed to verify retention time stability and response reproducibility.

Experimental Workflow Diagram

Caption: The comprehensive workflow from sample preparation to final compound identification.

Section 4: Interpreting the Mass Spectrum: A Predicted Fragmentation Pathway

The 70 eV EI process will generate a molecular ion (M⁺•) corresponding to the molecular weight of the compound. This ion will then undergo a series of predictable fragmentation events based on the relative strengths of its chemical bonds. The primary cleavage event in acetophenones is the alpha-cleavage of the bond between the carbonyl carbon and the methyl group's carbon.

Predicted Key Fragments:

| m/z | Ion Structure / Identity | Fragmentation Event | Significance |

| 206 | [C₉H₆F₄O]⁺• | Molecular Ion (M⁺•) | Confirms the molecular weight of the analyte. |

| 191 | [M - CH₃]⁺ | Alpha-cleavage of the methyl group. | Expected Base Peak due to the formation of a stable acylium cation. |

| 163 | [M - CH₃ - CO]⁺ | Loss of carbon monoxide from the m/z 191 fragment. | A highly characteristic secondary fragment. |

| 145 | [C₇H₃F₃]⁺• | Loss of HF from the m/z 163 fragment or other complex rearrangement. | A potential fragment indicating the fluorinated benzene ring. |

| 69 | [CF₃]⁺ | Cleavage of the trifluoromethyl group. | A common fragment for trifluoromethylated compounds. |

| 43 | [CH₃CO]⁺ | Formation of the acetyl cation. | Confirms the presence of the acetophenone moiety. |

Proposed Fragmentation Pathway Diagram

Caption: Proposed EI fragmentation pathway for this compound.

Section 5: Conclusion

This guide outlines a comprehensive and scientifically grounded strategy for the mass spectrometric analysis of this compound. By employing a GC-EI-MS system with the specified parameters, researchers can achieve robust separation and generate a reproducible, information-rich mass spectrum. The true analytical power lies not just in running the sample, but in understanding the rationale behind the chosen technique and predicting the fragmentation pathway. This approach transforms the analysis from a black-box procedure into a validated, trustworthy method for definitive structural confirmation, suitable for the rigorous demands of pharmaceutical and chemical research.

References

-

BuyersGuideChem. (n.d.). This compound suppliers and producers. Retrieved from [Link]

-

PubChem. (n.d.). 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone. Retrieved from [Link]

-

NIST. (n.d.). 2'-(Trifluoromethyl)acetophenone. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 4'-Fluoro-2'-(trifluoromethyl)acetophenone. Retrieved from [Link]

-

NIST. (n.d.). 4'-(Trifluoromethyl)acetophenone. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 3'-(Trifluoromethyl)acetophenone. Retrieved from [Link]

-

Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. Retrieved from [Link]

-

Chromedia. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Retrieved from [Link]

-

Chromatographic Society of India. (2021, May 22). Electron Impact (EI) & Chemical Ionization (CI) Mass Spectrometry and Interpretation Mass Spectra [Video]. YouTube. Retrieved from [Link]

-

NC Department of Environmental Quality. (2017). Summary of Methods and Results. Retrieved from [Link]

Sources

- 1. 2-Fluoro-3-(trifluoromethyl)acetophenone (207853-63-2) at Nordmann - nordmann.global [nordmann.global]

- 2. scbt.com [scbt.com]

- 3. This compound | 207853-63-2 [chemicalbook.com]

- 4. 4'-Fluoro-2'-(trifluoromethyl)acetophenone | C9H6F4O | CID 2737535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rroij.com [rroij.com]

- 6. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 7. 2'-(Trifluoromethyl)acetophenone [webbook.nist.gov]

- 8. 4'-(Trifluoromethyl)acetophenone [webbook.nist.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2'-Fluoro-3'-(trifluoromethyl)acetophenone

Abstract: This technical guide provides a comprehensive overview of 2'-Fluoro-3'-(trifluoromethyl)acetophenone, a key fluorinated building block in modern medicinal chemistry. We will delve into its fundamental physical and chemical properties, explore its unique conformational characteristics driven by intramolecular interactions, and present a detailed, logical synthesis protocol. Furthermore, this guide will discuss the compound's applications, particularly its role as a valuable intermediate in the development of novel pharmaceutical agents. Safety protocols and handling procedures essential for laboratory use are also outlined. This document is intended for researchers, chemists, and drug development professionals who utilize advanced fluorinated intermediates.

Compound Identification and Core Properties

This compound is an aromatic ketone distinguished by the presence of two different fluorine-containing substituents on the phenyl ring: a fluorine atom at the ortho-position (C2') and a trifluoromethyl group at the meta-position (C3'). This specific substitution pattern imparts unique electronic and conformational properties that are highly valuable in the design of bioactive molecules.[1]

Table 1: Core Identifiers and Physicochemical Constants

| Property | Value | Source(s) |

| CAS Number | 207853-63-2 | [2][3][4] |

| Molecular Formula | C₉H₆F₄O | [3][5] |

| Molecular Weight | 206.14 g/mol | [3][5] |

| Appearance | Liquid | [5] |

| Synonyms | 1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-one; 3-Acetyl-2-fluorobenzotrifluoride | [4] |

| Density | 1.020 g/mL | [5] |

| Refractive Index | 1.453 @ 20 °C | [4][5] |

The Significance of Fluorine Substitution in Drug Design

The strategic incorporation of fluorine and trifluoromethyl (-CF₃) groups is a cornerstone of modern medicinal chemistry.[6] The trifluoromethyl group, in particular, is highly valued for its ability to modulate several key drug-like properties simultaneously.[6]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes. This often increases the half-life of a drug candidate.[6]

-

Lipophilicity: The -CF₃ group is highly lipophilic (Hansch π value of +0.88), which can enhance a molecule's ability to cross cellular membranes and improve its pharmacokinetic profile.[6]

-

Binding Affinity: The strong electron-withdrawing nature of the -CF₃ group can significantly alter the acidity or basicity of nearby functional groups, potentially leading to stronger interactions with biological targets.[6]

-

Conformational Control: As will be discussed, the ortho-fluoro substituent introduces specific steric and electronic interactions that can lock the molecule into a preferred conformation, a crucial aspect for receptor binding and selectivity.[7]

The combination of these effects makes this compound a powerful starting material for synthesizing novel therapeutics where metabolic stability and target affinity are critical.[1][8]

Structural Insights: Conformational Preference

A critical, field-proven insight into molecules of this class is the profound influence of the 2'-fluoro substituent on the molecule's overall conformation. Research on related 2'-fluoro-substituted acetophenone derivatives has demonstrated a strong preference for the s-trans conformation, where the acetyl group's carbonyl oxygen is oriented away from the fluorine atom.[7][9]

This preference is driven by the strong electrostatic repulsion that would occur between the lone pairs of the carbonyl oxygen and the ortho-fluorine atom in the alternative s-cis conformation.[7] This conformational locking is not merely a theoretical curiosity; it has direct implications for drug design, as pre-organizing a molecule into a specific bioactive conformation can significantly enhance its binding affinity and reduce the entropic penalty upon binding to a target receptor.[7]

This conformational bias can be experimentally verified using NMR spectroscopy through the observation of "through-space" spin-spin couplings between the fluorine atom and the acetyl methyl protons (⁵JHF) and carbon (⁴JCF).[9] The presence and magnitude of these couplings provide direct evidence of the spatial proximity of these atoms, confirming the dominant s-trans conformer.[7][9]

Proposed Synthesis Workflow

While specific, scaled-up industrial synthesis routes are often proprietary, a logical and robust laboratory-scale synthesis can be designed based on established organometallic and acylation principles. A common and effective strategy involves a Grignard reaction followed by acylation.

Experimental Protocol: Synthesis via Grignard Reagent

This protocol is a self-validating system. The successful formation of the Grignard reagent (Step 2) is the critical checkpoint, which can be qualitatively assessed by the disappearance of magnesium turnings and a change in the solution's appearance. The final product is then validated through standard analytical techniques.

Step 1: Preparation of Starting Material

-

Begin with 1-bromo-2-fluoro-3-(trifluoromethyl)benzene. This precursor can be synthesized from 2-fluoro-3-(trifluoromethyl)aniline via a Sandmeyer reaction.

Step 2: Formation of the Grignard Reagent

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings.

-

Add a small volume of anhydrous tetrahydrofuran (THF).

-

Add a crystal of iodine to initiate the reaction.

-

Slowly add a solution of 1-bromo-2-fluoro-3-(trifluoromethyl)benzene in anhydrous THF to the magnesium suspension. The reaction is exothermic and should be controlled with an ice bath. Maintain a gentle reflux.

-

Causality: The magnesium undergoes oxidative addition to the carbon-bromine bond, forming the highly nucleophilic phenylmagnesium bromide species. Anhydrous conditions are critical as Grignard reagents react violently with water.

Step 3: Acylation

-

In a separate flame-dried flask, prepare a solution of acetyl chloride or acetic anhydride in anhydrous THF.

-

Cool this solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the freshly prepared Grignard reagent from Step 2 to the cooled acetyl chloride solution via cannula transfer.

-

Causality: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the acetyl chloride, forming a tetrahedral intermediate which then collapses to yield the desired ketone. The low temperature is crucial to prevent side reactions, such as multiple additions.

Step 4: Quenching and Work-up

-

Once the addition is complete, slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Step 5: Purification

-

The crude product can be purified using flash column chromatography on silica gel to yield pure this compound.

Diagram 1: Logical Synthesis Workflow

Caption: A logical workflow for the synthesis of this compound.

Safety, Handling, and Storage